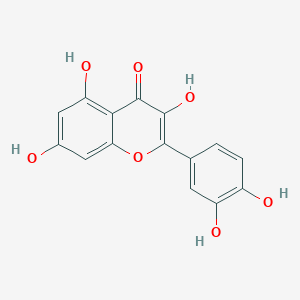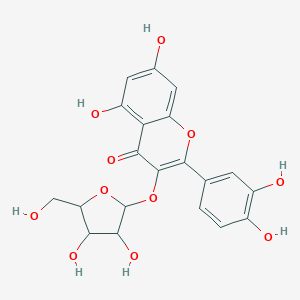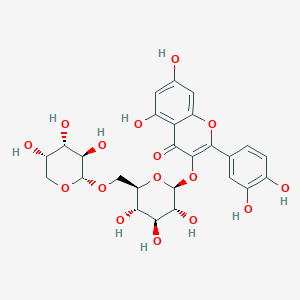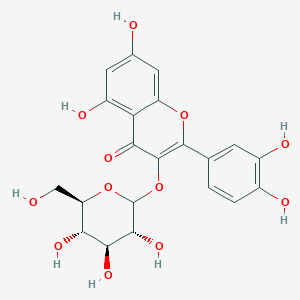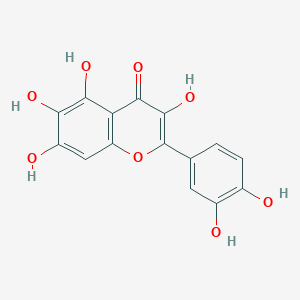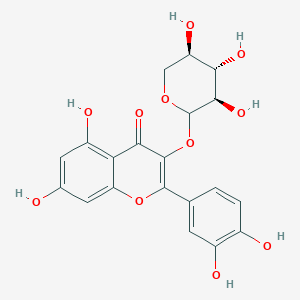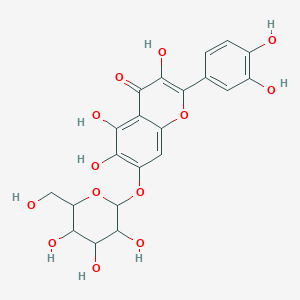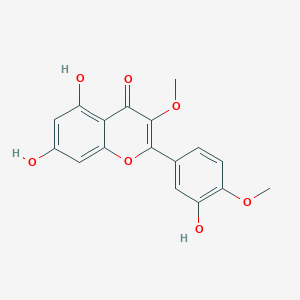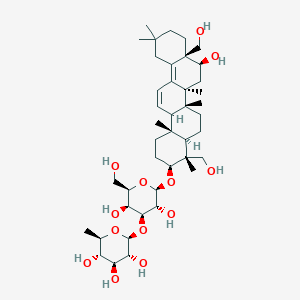
saikosaponin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin B1 is a saponin found in various plants, including Bupleurum, Heteromorpha, and Scrophularia . It is a natural product found in Bupleurum chinense, Bupleurum smithii, and other organisms . In vitro, saikosaponin B1 stimulates the release of prostaglandin E2 (PGE2) .
Synthesis Analysis
The synthesis of saikosaponin B1 features the preparation of the aglycones of high oxidation state from oleanolic acid, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .Molecular Structure Analysis
The molecular formula of saikosaponin B1 is C42H68O13 . The molecular weight is 781.0 g/mol . The IUPAC name and the canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Saikosaponin B1 has been studied for its interactions with various proteins. Molecular docking and molecular dynamics simulation studies revealed that IL6 in complex with Saikosaponin_U and Saikosaponin_V, JAK3 in complex with Saikosaponin_B4 and Saikosaponin_I, and NOX5 in complex with Saikosaponin_BK1 and Saikosaponin_C have good docking and molecular dynamics profiles .Physical And Chemical Properties Analysis
Saikosaponin B1 is a complex compound composed of triterpene aglycone and carbohydrate part containing 1-13 monosaccharides .Scientific Research Applications
Anti-Inflammatory Effects
Saikosaponin B1 has been shown to inhibit inflammation in macrophages, specifically by inhibiting the phosphorylation of IκBα and p65, which are key components in the NF-κB signaling pathway. This has implications for conditions like osteoporosis .
Vascular Health
In vascular tissues, saikosaponin B1 can dose-dependently inhibit the production of reactive oxygen species (ROS) and inflammatory markers such as TNF-α, IL-8, COX-2, and iNOS in LPS-stimulated human umbilical vein endothelial cells (HUVECs) .
Colitis Treatment
Saikosaponin B1, along with saikosaponin D, has been found to alleviate dextran sulfate sodium-induced colitis in zebrafish by regulating the NRF2/HO-1 pathway to inhibit ferroptosis .
Acute Lung Injury Alleviation
Saikosaponin B1 has protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. This suggests potential applications in treating respiratory conditions .
Pharmacokinetic Challenges
While not a direct application, research has highlighted the pharmacokinetic limitations of saponins like saikosaponin B1, such as low bioavailability and short half-life, suggesting a need for novel delivery systems to enhance oral bioavailability .
Adjuvant Therapy
Saikosaponin B1 has been assessed computationally as an adjuvant therapy, showing good docking and molecular dynamics profiles with various proteins involved in immune response signaling pathways .
Mechanism of Action
Target of Action
Saikosaponin B1, a bioactive constituent of Radix Bupleuri, primarily targets the Smoothened (SMO) protein . SMO is a key component of the Hedgehog signaling pathway , which plays a crucial role in cell growth, differentiation, and tissue patterning .
Mode of Action
Saikosaponin B1 interacts with SMO to inhibit the Hedgehog signaling pathway . This interaction suppresses the activity of the pathway, leading to changes in cell behavior. Specifically, it inhibits the GLI-luciferase activity in Shh Light II cells stimulated with ShhN CM, as well as Gli1 and Ptch1 mRNA expression .
Biochemical Pathways
The primary biochemical pathway affected by Saikosaponin B1 is the Hedgehog signaling pathway . By targeting SMO, Saikosaponin B1 inhibits the activation of this pathway, which can lead to the suppression of cell proliferation and migration, and the induction of apoptosis . Additionally, Saikosaponin B1 has been found to regulate the NRF2/HO-1 pathway to inhibit ferroptosis .
Pharmacokinetics
Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
Saikosaponin B1 has been shown to significantly inhibit tumor growth in medulloblastoma (MB) models . It achieves this by inhibiting the Hedgehog pathway through targeting SMO . Additionally, Saikosaponin B1 has been found to alleviate dextran sulfate sodium-induced colitis by up-regulating the NRF2/HO-1 pathway to inhibit ferroptosis .
Action Environment
The action, efficacy, and stability of Saikosaponin B1 can be influenced by various environmental factors. For instance, the presence of certain intestinal microbes can affect the metabolism and absorption of Saikosaponin B1 . Additionally, the multicomponent nature of traditional Chinese medicine (TCM), where Saikosaponin B1 is commonly found, can also influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJYFCCMSVEPQ-MNIDVGFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
saikosaponin B1 | |
CAS RN |
58558-08-0 |
Source


|
| Record name | Saikosaponin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58558-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





